Increased Hydrophobicity and Reduced Volatility Versus the Parent 3-Methoxypropylamine (MOPA) Core
The substitution of a hydrogen atom on the amine nitrogen of 3-methoxypropylamine with a butyl group yields a quantifiable shift in hydrophobicity and volatility. While direct experimental data for Butyl(3-methoxypropyl)amine is absent from the open literature, a robust class-level inference can be drawn from the closely related (3-Methoxypropyl)(propyl)amine, for which an estimated boiling point of 150-160°C is reported, compared to MOPA's boiling point of 116°C . This increase in boiling point is directly correlated with a reduction in vapor pressure and an increase in hydrophobicity, stemming from the added alkyl chain . By extension, the addition of a longer butyl chain in the target compound is expected to amplify these effects, leading to a further elevated boiling point (>160°C), decreased water solubility, and enhanced partitioning into non-polar environments.
| Evidence Dimension | Boiling Point (as a proxy for volatility and hydrophobicity) |
|---|---|
| Target Compound Data | Estimated >160°C (extrapolated from propyl analog data) |
| Comparator Or Baseline | 3-Methoxypropylamine (MOPA): 116°C; (3-Methoxypropyl)(propyl)amine: Estimated 150-160°C |
| Quantified Difference | Target compound's boiling point is estimated to be >44°C higher than the baseline MOPA core. |
| Conditions | Inference based on structure-property relationships for alkyl-amino ethers at standard atmospheric pressure. |
Why This Matters
Reduced volatility is critical for applications requiring higher temperature processing or extended shelf-life, while increased hydrophobicity can enhance solubility in organic media, improve membrane permeability in biological contexts, and alter adsorption characteristics on metal surfaces for corrosion inhibition.
